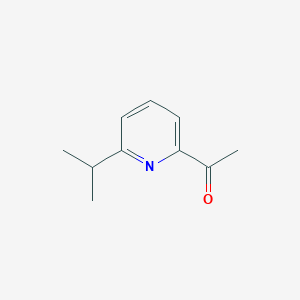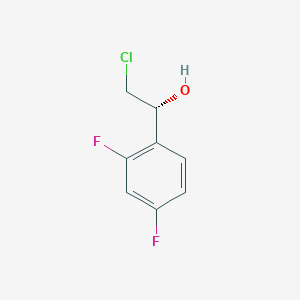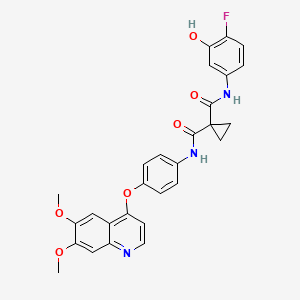
Methyl 2-(trifluoromethyl)-1h-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(trifluoromethyl)-1h-indole-3-carboxylate is a compound that belongs to the indole family, which is known for its wide range of biological activities. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable entity in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One efficient method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na, which selectively introduces the trifluoromethyl group at the C2 position . This method is advantageous due to its use of cheap, low-toxic reagents and mild reaction conditions.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar oxidative trifluoromethylation techniques. The scalability of these methods ensures the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(trifluoromethyl)-1h-indole-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized indole derivatives, while substitution reactions can produce a range of functionalized indoles .
Scientific Research Applications
Methyl 2-(trifluoromethyl)-1h-indole-3-carboxylate has numerous scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s bioactive properties make it a valuable tool in biological research, including studies on enzyme inhibition and receptor binding.
Medicine: Its stability and bioavailability enhance its potential as a drug candidate for various therapeutic applications.
Industry: The compound is used in the development of materials with enhanced properties, such as increased stability and lipophilicity
Mechanism of Action
The mechanism of action of Methyl 2-(trifluoromethyl)-1h-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and stability. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in various physiological effects .
Comparison with Similar Compounds
- Methyl 2-(methyl)-1h-indole-3-carboxylate
- Methyl 2-(fluoromethyl)-1h-indole-3-carboxylate
- Methyl 2-(chloromethyl)-1h-indole-3-carboxylate
Comparison: Methyl 2-(trifluoromethyl)-1h-indole-3-carboxylate is unique due to the presence of the trifluoromethyl group, which significantly enhances its stability, lipophilicity, and bioavailability compared to its analogs. This makes it more effective in various applications, particularly in pharmaceuticals and materials science .
Properties
Molecular Formula |
C11H8F3NO2 |
|---|---|
Molecular Weight |
243.18 g/mol |
IUPAC Name |
methyl 2-(trifluoromethyl)-1H-indole-3-carboxylate |
InChI |
InChI=1S/C11H8F3NO2/c1-17-10(16)8-6-4-2-3-5-7(6)15-9(8)11(12,13)14/h2-5,15H,1H3 |
InChI Key |
CEXIWDODWSAVPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC2=CC=CC=C21)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2-Chlorophenoxy)ethoxy]-3-ethoxybenzoic acid](/img/structure/B12091124.png)




![4-{2-[Methyl(propyl)amino]ethyl}aniline](/img/structure/B12091143.png)

![Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]-](/img/structure/B12091152.png)




![N-(4-bromo-2,5-difluoro-phenyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B12091195.png)
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B12091197.png)
